DPD Active-Site Loop Closure: Saturated vs. Unsaturated Ring Determines Inhibitor vs. Substrate Behavior
The target compound carries a saturated 5,6-dihydropyrimidine ring, which is the product state of DPD catalysis. In contrast, the unsaturated uracil-4-acetic acid (CAS 4628-39-1) acts as a competitive inhibitor of porcine DPD. X-ray crystallography at 3.3 Å resolution reveals that uracil-4-acetic acid binding prevents closure of the active-site loop (residues 668–678) due to steric hindrance between the planar uracil ring and the loop's catalytic cysteine (Cys-671) [1]. The saturated analog, by adopting a non-planar ring conformation, would not impose the same steric clash, potentially permitting loop closure and catalytic turnover rather than inhibition. This mechanistic divergence is directly observed in the ternary complex structure (PDB 1GT8) [2].
| Evidence Dimension | Active-site loop closure upon ligand binding to DPD |
|---|---|
| Target Compound Data | Saturated ring; predicted to permit loop closure (substrate-like behavior); no quantitative inhibition data available for this exact compound. |
| Comparator Or Baseline | Uracil-4-acetic acid (unsaturated): prevents loop closure; competitive inhibitor of DPD; ternary complex structure solved at 3.3 Å (PDB 1GT8). |
| Quantified Difference | Qualitative mechanistic difference: inhibitor (unsaturated) vs. predicted substrate/product analog (saturated). Quantitative Ki or IC50 not reported for the saturated analog. |
| Conditions | Porcine dihydropyrimidine dehydrogenase, ternary complex with NADPH, X-ray crystallography at 3.3 Å resolution, pH 7.0–7.5. |
Why This Matters
Researchers studying pyrimidine metabolism enzymology must select the correct saturation state: the unsaturated analog is an inhibitor suitable for structural studies of DPD inhibition, whereas the saturated analog is appropriate for probing the product-binding or substrate-mimicry behavior of the enzyme.
- [1] Dobritzsch D, Schneider G, Schnackerz KD, Lindqvist Y. Crystal structure of the productive ternary complex of dihydropyrimidine dehydrogenase with NADPH and 5-iodouracil. Implications for mechanism of inhibition and electron transfer. J Biol Chem. 2002;277(15):13155-13166. doi:10.1074/jbc.M111877200 View Source
- [2] RCSB Protein Data Bank. PDB ID: 1GT8 – Dihydropyrimidine Dehydrogenase (DPD) from Pig, Ternary Complex with NADPH and Uracil-4-acetic Acid. Deposited 2002-01-14. Available at: https://www.rcsb.org/structure/1GT8 View Source
